molecular formula C13H14N2O2 B1628054 N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide CAS No. 42075-21-8

N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide

Cat. No.: B1628054
CAS No.: 42075-21-8
M. Wt: 230.26 g/mol
InChI Key: CTVBMXSZFOXLEH-UHFFFAOYSA-N
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Description

N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide is a chemical compound with potential therapeutic and industrial applications. It is a white crystalline powder with a molecular weight of 230.26 g/mol and a melting point of 174-176°C. This compound is known for its role in the synthesis of various biologically active heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide can be achieved through the cyanoacetylation of amines. One versatile and economical method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide undergoes various chemical reactions, including:

    Condensation Reactions: The active hydrogen on the C-2 position of the compound can participate in condensation reactions to form various heterocyclic compounds.

    Substitution Reactions: The compound can undergo substitution reactions with common bidentate reagents to form a variety of heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl cyanoacetates, phenacyl bromide, and triethylamine as a basic catalyst . Reaction conditions often involve boiling ethanol and other solvents .

Major Products

The major products formed from these reactions are heterocyclic compounds, such as pyrrole derivatives .

Scientific Research Applications

N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a chemotherapeutic agent.

    Industry: The compound is used in the production of pharmaceuticals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide involves its ability to participate in condensation and substitution reactions due to the active hydrogen on the C-2 position . This allows the compound to form various biologically active heterocyclic compounds, which can interact with molecular targets and pathways involved in antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    N-cyanoacetamides: These compounds share similar structural features and reactivity with N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide.

    Azirine Derivatives: These compounds also undergo similar condensation and substitution reactions.

    Pyrrole Derivatives: These compounds are often formed as major products from reactions involving this compound.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form various biologically active compounds . Its potential therapeutic and industrial applications further highlight its uniqueness.

Properties

IUPAC Name

N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9(7-8-14)13(17)11-3-5-12(6-4-11)15-10(2)16/h3-6,9H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVBMXSZFOXLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)C(=O)C1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70558104
Record name N-[4-(3-Cyano-2-methylpropanoyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42075-21-8
Record name N-[4-(3-Cyano-2-methylpropanoyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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